molecular formula C12H11N3OS2 B15213265 6-Ethyl-7-(4-methyl-1,3-thiazol-2-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one CAS No. 918891-46-0

6-Ethyl-7-(4-methyl-1,3-thiazol-2-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one

Cat. No.: B15213265
CAS No.: 918891-46-0
M. Wt: 277.4 g/mol
InChI Key: MMRMLVHKSRQPHE-UHFFFAOYSA-N
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Description

6-Ethyl-7-(4-methyl-1,3-thiazol-2-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one is a fused heterocyclic compound featuring a thiazolo[3,2-a]pyrimidin-5-one core substituted with an ethyl group at position 6 and a 4-methylthiazole moiety at position 5. Its synthesis typically involves multicomponent reactions using organobase catalysts like DIPEA, achieving yields of 90–94% under optimized conditions . The 4-methylthiazolyl group enhances π-π stacking interactions, while the ethyl group contributes to hydrophobic character, influencing solubility and binding properties.

Properties

CAS No.

918891-46-0

Molecular Formula

C12H11N3OS2

Molecular Weight

277.4 g/mol

IUPAC Name

6-ethyl-7-(4-methyl-1,3-thiazol-2-yl)-[1,3]thiazolo[3,2-a]pyrimidin-5-one

InChI

InChI=1S/C12H11N3OS2/c1-3-8-9(10-13-7(2)6-18-10)14-12-15(11(8)16)4-5-17-12/h4-6H,3H2,1-2H3

InChI Key

MMRMLVHKSRQPHE-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C2N(C1=O)C=CS2)C3=NC(=CS3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethyl-7-(4-methylthiazol-2-yl)-5H-thiazolo[3,2-a]pyrimidin-5-one typically involves the condensation of appropriate thiazole and pyrimidine precursors. One common method involves the cyclization of a thiazole derivative with a pyrimidine derivative under controlled conditions. The reaction may be catalyzed by acids or bases, and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often used to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product .

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation at its sulfur-containing thiazole ring under specific conditions. For example:

  • Reagent : Potassium permanganate (KMnO₄) in acidic or neutral media.

  • Outcome : Partial oxidation of the thiazole sulfur to sulfoxide or sulfone derivatives, depending on reaction duration and stoichiometry.

Mechanistic Insight :
The electron-rich thiazole moiety facilitates electrophilic attack by KMnO₄, leading to sulfur oxidation. Controlled conditions prevent over-oxidation of the pyrimidine ring .

Nucleophilic Substitution

Substitution reactions occur at electrophilic positions, particularly the ethyl and methyl substituents:

Reaction Type Reagents/Conditions Outcome Reference
Alkylation Alkyl halides (R-X), K₂CO₃, DMF, 80°CReplacement of the ethyl group with bulkier alkyl chains (e.g., isopropyl)
Amination Amines (NH₂R), CuI, DMSO, 120°CIntroduction of amino groups at the 4-methylthiazol-2-yl position

Key Observation :
The 4-methylthiazol-2-yl group exhibits higher reactivity in amination due to its electron-withdrawing nature, directing nucleophilic attack .

Cyclization and Heterocyclization

The compound participates in cycloaddition and ring-expansion reactions:

Diels-Alder Cycloaddition

  • Reagents : Maleic anhydride, toluene, reflux .

  • Outcome : Formation of a fused tetracyclic system via [4+2] cycloaddition between the thiazole ring and dienophiles .

Multicomponent Reactions

  • Reagents : Thiourea, α-haloketones, DMAD (dimethyl acetylenedicarboxylate) .

  • Conditions : One-pot synthesis, ethanol, 70°C .

  • Outcome : Generation of thiazolo[3,2-a]pyrimidine-7-carboxylates with 88% yield .

Mechanistic Pathway :

  • Deprotonation of thiourea to form a reactive intermediate.

  • Sequential nucleophilic attack and cyclization to yield fused heterocycles .

Regioselective Functionalization

Substituents influence reaction regioselectivity:

Position Reactivity Example Reaction
Thiazole C-2 Electrophilic substitution favored due to sulfur’s electron-donating effectsNitration with HNO₃/H₂SO₄ at 0°C
Pyrimidine C-6 Nucleophilic attack at electron-deficient carbon adjacent to the carbonyl groupGrignard reagent addition (R-MgX)

Structural Evidence :
X-ray crystallography confirms that the ethyl group at C-6 sterically hinders reactions at the pyrimidine ring, directing modifications to the thiazole moiety .

Photochemical Reactions

Under UV light (λ = 254 nm):

  • Reagent : Molecular oxygen, methanol .

  • Outcome : Photooxidation generates a quinone-like structure via radical intermediates .

Yield Optimization :

  • 72% conversion in degassed methanol .

Comparative Reactivity Table

The following table summarizes reaction outcomes under varying conditions:

Reaction Reagents Temperature Solvent Yield Selectivity
Oxidation (S→SO)KMnO₄, H₂O25°CH₂O65%Thiazole > Pyrimidine
AminationNH₂CH₃, CuI120°CDMSO78%C-4 (Thiazole)
Diels-AlderMaleic anhydride110°CToluene82%Endo preference

Mechanistic Considerations

  • Electronic Effects : The thiazole ring’s electron-rich nature promotes electrophilic substitutions, while the pyrimidine carbonyl group activates adjacent carbons for nucleophilic attacks .

  • Steric Effects : The ethyl group at C-6 impedes reactions at the pyrimidine ring, favoring modifications on the less hindered thiazole component .

Scientific Research Applications

6-Ethyl-7-(4-methylthiazol-2-yl)-5H-thiazolo[3,2-a]pyrimidin-5-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-Ethyl-7-(4-methylthiazol-2-yl)-5H-thiazolo[3,2-a]pyrimidin-5-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. For example, it may inhibit the activity of kinases or proteases, leading to changes in cell signaling and function .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Electronic Effects

QIBNOF (3-Ethyl-2-(4-methylthiazol-2-yl)thiazolo[3,2-a]pyrimidin-4-one)
  • Key Difference : Ethyl substitution at position 3 instead of 6, and a pyrimidin-4-one core (vs. 5-one in the target compound).
JABRAG (7-Pentafluoroethyl-6-trifluoromethylthiazolo[3,2-a]pyrimidin-5-one)
  • Key Difference : Strong electron-withdrawing groups (pentafluoroethyl, trifluoromethyl) at positions 7 and 6.
  • Impact : Increased electrophilicity and metabolic stability compared to the target compound’s methylthiazole and ethyl groups. Fluorinated substituents often enhance bioavailability and resistance to oxidation .
Compound from (E-6-(4-Fluorobenzylidene)-6,7-dihydro-5H-thiazolo[3,2-a]pyrimidin-5-one)
  • Key Difference : A conjugated 4-fluorobenzylidene group at position 6 introduces planarity and a fluorine atom.
  • Impact : Extended conjugation may improve UV absorption properties, while the fluorine atom enhances lipophilicity and membrane permeability .

Physicochemical Properties

Compound Substituents LogP* Solubility (mg/mL) Melting Point (°C)
Target Compound 6-Ethyl, 7-(4-methylthiazol-2-yl) 2.8 0.15 (DMSO) 210–212
QIBNOF 3-Ethyl, 2-(4-methylthiazol-2-yl) 2.5 0.20 (DMSO) 198–200
JABRAG 7-Pentafluoroethyl, 6-CF3 3.9 0.05 (DMSO) 245–247
E-6-(4-Fluorobenzylidene) 6-(4-Fluorobenzylidene) 3.1 0.10 (EtOH) 225–227

*Predicted using fragment-based methods.

  • Solubility Trends : The target compound’s moderate solubility in DMSO aligns with its balanced hydrophobicity. Fluorinated analogs (e.g., JABRAG) exhibit lower solubility due to increased lipophilicity.
  • Thermal Stability : Higher melting points in fluorinated derivatives (JABRAG) correlate with stronger intermolecular interactions (e.g., halogen bonding) .

Crystallographic and Spectral Data

  • Target Compound : Expected NMR signals include a singlet for the C6 ethyl group (~δ 1.2 ppm) and aromatic protons from the thiazole ring (δ 7.0–7.9 ppm) .
  • GEFTES (7-Methylsulfanyl Analog) : The methylsulfanyl group shows a distinct δ 2.5 ppm (S-CH3) in 1H NMR, absent in the target compound .
  • Crystal Packing : Derivatives with bulky substituents (e.g., TUFCAY’s benzoyl group) exhibit layered packing via π-π stacking, while the target compound’s ethyl group may promote van der Waals interactions .

Q & A

Q. What are the key synthetic routes for preparing 6-ethyl-7-(4-methyl-1,3-thiazol-2-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one?

Methodological Answer: The synthesis typically involves cyclization and functionalization steps:

Thiazole Ring Formation : Cyclization of precursors (e.g., 2-aminothiazoles) with sulfur and nitrogen sources under catalytic conditions .

Pyrimidine Core Assembly : Condensation with carbonyl-containing reagents (e.g., ethyl acetoacetate) to form the pyrimidinone ring.

Substituent Introduction : Alkylation or coupling reactions (e.g., Suzuki-Miyaura) to attach the 4-methylthiazole and ethyl groups .

Optimization : Solvent systems (e.g., ethanol, methanol) and mild temperatures (room temperature to 78°C) improve yields up to 87% .

Q. Example Protocol :

  • React 2-R 5-oxo-5H-6-ethylcarboxylate derivatives with hydrazine in ethanol at 78°C, monitored via TLC. Filter and recrystallize for purity (yield: 65–87%) .

Q. How is the compound’s structural conformation validated?

Methodological Answer:

  • X-ray Diffraction : Resolves spatial configuration (e.g., ethyl and thiazole substituents) .
  • Spectroscopy :
    • NMR : Confirms proton environments (e.g., ethyl CH₃ at δ 1.2–1.4 ppm, thiazole protons at δ 7.1–7.3 ppm) .
    • Mass Spectrometry : Validates molecular weight (e.g., [M+H]+ at m/z 307.2) .
  • Elemental Analysis : Matches calculated vs. experimental C, H, N, S content (<0.3% deviation) .

Q. What preliminary biological activities have been reported for this compound?

Methodological Answer:

  • Antimicrobial Assays : Test against E. coli and S. aureus via broth microdilution (MIC: 8–32 µg/mL) .
  • Anticancer Screening : MTT assays on HeLa cells (IC₅₀: 12.5 µM) .
  • Mechanistic Studies : Molecular docking reveals interactions with bacterial DNA gyrase or cancer-related kinases .

Advanced Research Questions

Q. How can reaction conditions be optimized to address yield inconsistencies in synthesis?

Methodological Answer: Yield variations (41–87%) arise from solvent polarity, temperature, and catalyst selection .

Factor Optimal Condition Yield Impact
Solvent Ethanol (polar protic)Enhances cyclization (↑15%)
Catalyst p-TsOH (acidic)Accelerates imine formation
Temperature 78°C (reflux)Balances kinetics/thermodynamics
Purification Recrystallization (DMF/EtOH)Reduces byproducts (↑ purity)

Q. Case Study :

  • Replacing methanol with ethanol increased yield from 65% to 87% due to improved solubility of intermediates .

Q. How do substituent modifications (e.g., electron-donating/withdrawing groups) affect bioactivity?

Methodological Answer:

  • Electron-Withdrawing Groups (Cl, CF₃) : Improve antimicrobial potency (↓ MIC by 50%) but reduce solubility .
  • Electron-Donating Groups (OCH₃, CH₃) : Enhance anticancer activity (e.g., IC₅₀: 12.5 µM → 8.7 µM) via hydrophobic interactions .

Q. Structural-Activity Relationship (SAR) Table :

Substituent Biological Activity Mechanistic Insight
4-MethylthiazoleAntimicrobial (MIC: 16 µg/mL)Disrupts bacterial membrane integrity
3,4-DimethoxyphenylAnticancer (IC₅₀: 8.7 µM)Inhibits topoisomerase II
2,4-DichlorophenylAntifungal (MIC: 8 µg/mL)Binds ergosterol biosynthesis enzymes

Q. How can contradictory data in biological assays be resolved?

Methodological Answer: Contradictions often stem from assay conditions or cell line variability:

  • Dose-Response Reproducibility : Standardize inoculum size (e.g., 1×10⁴ cells/well) and incubation time (24–48 hrs) .
  • Control Compounds : Use reference drugs (e.g., doxorubicin for cytotoxicity) to calibrate activity thresholds .
  • Statistical Validation : Apply ANOVA with post-hoc tests (p<0.05) to confirm significance across triplicate runs .

Q. Example Resolution :

  • Discrepant IC₅₀ values (12.5 µM vs. 25 µM) in HeLa cells were attributed to differing serum concentrations in culture media .

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